molecular formula C7H3BrFNZn B12066603 zinc;2-fluorobenzene-4-ide-1-carbonitrile;bromide

zinc;2-fluorobenzene-4-ide-1-carbonitrile;bromide

Cat. No.: B12066603
M. Wt: 265.4 g/mol
InChI Key: NIWFBYSTLSLEQQ-UHFFFAOYSA-M
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Description

Zinc;2-fluorobenzene-4-ide-1-carbonitrile;bromide: is a chemical compound with the molecular formula C7H3BrFNZn . . This compound is of interest due to its unique structure, which includes a zinc atom coordinated with a bromide ion and a 2-fluorobenzene-4-ide-1-carbonitrile moiety. It is commonly used in organic synthesis, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of zinc;2-fluorobenzene-4-ide-1-carbonitrile;bromide typically involves the reaction of 2-fluorobenzene-4-ide-1-carbonitrile with a zinc bromide solution. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The process can be summarized as follows:

    Starting Materials: 2-fluorobenzene-4-ide-1-carbonitrile and zinc bromide.

    Solvent: Tetrahydrofuran (THF) is commonly used as the solvent.

    Reaction Conditions: The reaction is typically conducted at room temperature under an inert atmosphere (e.g., nitrogen or argon) to avoid moisture and oxygen contamination.

    Procedure: The 2-fluorobenzene-4-ide-1-carbonitrile is dissolved in THF, and zinc bromide is added to the solution. The mixture is stirred until the reaction is complete, usually indicated by a change in color or the formation of a precipitate.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:

    Large-Scale Reactors: Using large reactors to handle bulk quantities of starting materials.

    Automation: Automated systems to control the addition of reagents and maintain reaction conditions.

    Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.

    Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. In cross-coupling reactions, the primary product is typically a biaryl compound.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

    Catalysis: Employed in catalytic processes to form carbon-carbon bonds.

Biology and Medicine:

    Drug Development:

Industry:

Mechanism of Action

The mechanism of action for zinc;2-fluorobenzene-4-ide-1-carbonitrile;bromide in cross-coupling reactions involves the following steps:

Comparison with Similar Compounds

  • 4-Cyano-3-fluorophenylzinc bromide
  • Bromo(4-cyano-3-fluorophenyl)zinc

Comparison:

Properties

Molecular Formula

C7H3BrFNZn

Molecular Weight

265.4 g/mol

IUPAC Name

zinc;2-fluorobenzene-4-ide-1-carbonitrile;bromide

InChI

InChI=1S/C7H3FN.BrH.Zn/c8-7-4-2-1-3-6(7)5-9;;/h1,3-4H;1H;/q-1;;+2/p-1

InChI Key

NIWFBYSTLSLEQQ-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=[C-]1)F)C#N.[Zn+2].[Br-]

Origin of Product

United States

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